Adiponitrile

説明

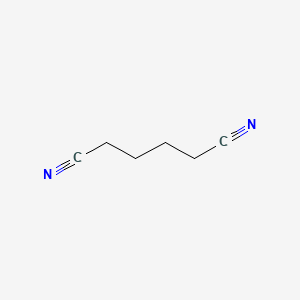

Structure

3D Structure

特性

IUPAC Name |

hexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021936 | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.] | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5% | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid | |

CAS No. |

111-69-3, 68411-90-5 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiponitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiponitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYT33B891I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AV280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Adiponitrile fundamental chemical and physical properties

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of Adiponitrile

For Researchers, Scientists, and Drug Development Professionals

This compound (ADN), systematically named hexanedinitrile, is a crucial industrial chemical intermediate, primarily utilized in the synthesis of nylon 6,6. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The document delves into its molecular structure, physicochemical properties, synthesis methodologies, key chemical reactions, and safety protocols. The information is presented to not only list factual data but also to provide insights into the causality behind experimental choices and to ensure a self-validating system of protocols.

Chemical Identity and Molecular Structure

This compound is an organic compound with the chemical formula (CH₂)₄(CN)₂.[1] It is a linear aliphatic dinitrile, meaning it has two cyanide (-C≡N) groups at the termini of a four-carbon chain.

The presence of the two polar nitrile groups on a flexible aliphatic chain dictates many of its physical and chemical properties.

Molecular Structure Visualization

Caption: 2D chemical structure of this compound (Hexanedinitrile).

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid under standard conditions, and is combustible.[7][8][9] It has a slight bitter taste and is practically odorless.[3][8][10]

Table of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, oily liquid | [3][4][7] |

| Molecular Weight | 108.14 g/mol | [2][3][6] |

| Melting Point | 1-3 °C (34-37 °F) | [2][3][8] |

| Boiling Point | 295 °C (563 °F) at 760 mmHg | [2][3][8] |

| Density | 0.951 - 0.97 g/cm³ at 20-25 °C | [2][8][11] |

| Solubility in Water | 50 g/L at 20 °C | [2][12] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, chloroform, and acetone. Insoluble in cyclohexane, ether, carbon disulfide, and carbon tetrachloride. | [4][7][8] |

| Vapor Pressure | 0.002 - 0.003 hPa at 20 °C | [2][10][12] |

| Flash Point | 93 °C (199 °F) (closed cup, decomposition) | [2][12][13] |

| Autoignition Temperature | 460 °C (1022 °F) | [2][13] |

| Refractive Index (n²⁰/D) | 1.438 | [8] |

Synthesis of this compound

Several methods have been developed for the industrial production of this compound, reflecting its commercial importance. The choice of synthesis route often depends on factors such as cost, availability of raw materials, and environmental considerations.

Major Industrial Production Routes

-

Hydrocyanation of Butadiene: This is the most common modern method.[7] It involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene. The process occurs in multiple stages, including the formation of pentenenitrile isomers, which are then isomerized and undergo a second hydrocyanation to yield this compound.[7]

-

Electrolytic Hydrodimerization of Acrylonitrile: This method involves the electrochemical coupling of two acrylonitrile molecules to form this compound.[7]

-

Dehydrative Amination of Adipic Acid: In this process, adipic acid is reacted with ammonia in the presence of a catalyst, such as phosphoric acid, at high temperatures to produce this compound through the diamide intermediate.[2]

Laboratory Scale Synthesis: From 1,4-Dichlorobutane

A common laboratory-scale synthesis involves the nucleophilic substitution of 1,4-dichlorobutane with sodium cyanide.

Reaction: Cl(CH₂)₄Cl + 2 NaCN → NC(CH₂)₄CN + 2 NaCl

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichlorobutane and this compound (as a solvent).

-

Reagent Addition: Slowly add a 35% (w/w) aqueous solution of sodium cyanide to the flask while stirring.

-

Reaction: Heat the mixture to 140 °C and maintain it under reflux. The reaction progress can be monitored using gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.

-

Purification: Wash the organic layer with water to remove any residual salts. Dry the organic layer using an appropriate drying agent (e.g., anhydrous magnesium sulfate). The crude this compound can then be purified by vacuum distillation.[4]

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily centered around the two nitrile functional groups. These groups can undergo a variety of chemical transformations, making this compound a versatile intermediate.

Hydrogenation to Hexamethylenediamine (HMDA)

The most significant industrial reaction of this compound is its hydrogenation to produce hexamethylenediamine (HMDA), a key monomer for the production of nylon 6,6.[7]

Reaction: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂

This reaction is typically carried out using a nickel-based catalyst, such as Raney nickel, under high pressure and temperature.[5][9][14] The reaction proceeds through a 6-aminocapronitrile intermediate.[5][9][14]

Caption: Hydrogenation of this compound to Hexamethylenediamine.

Hydrolysis to Adipic Acid

This compound can be hydrolyzed to adipic acid.[7] However, this is not a commercially significant route for adipic acid production, as other methods are more economical.[7] The hydrolysis can be catalyzed by either acid or base and proceeds through adipamide as an intermediate.

Reaction: NC(CH₂)₄CN + 4 H₂O → HOOC(CH₂)₄COOH + 2 NH₃

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration.

-

C≡N stretch: ~2245 cm⁻¹

-

C-H stretch (aliphatic): ~2870-2940 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It typically shows two multiplets corresponding to the two sets of methylene protons.

-

-CH₂-CN: ~2.4 ppm

-

-CH₂-CH₂-: ~1.7 ppm

-

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals.

-

-C≡N: ~119 ppm

-

-CH₂-CN: ~17 ppm

-

-CH₂-CH₂-: ~24 ppm

-

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern will be consistent with the loss of cyanide and alkyl fragments.

Safety and Handling

This compound is a toxic substance and must be handled with appropriate safety precautions.[13]

-

Toxicity: It can be toxic by ingestion, inhalation, and skin absorption.[3][13] The systemic toxicity is due to the metabolic release of cyanide.[13]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] A vapor respirator should be used when ventilation is inadequate.[13]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[18][19]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[17][19]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[19]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13][18]

-

-

Fire Hazards: this compound is a combustible liquid.[19] In case of fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[19] Burning this compound produces highly toxic hydrogen cyanide gas.[7][8][19]

Conclusion

This compound is a fundamentally important chemical with well-defined physical and chemical properties. Its primary role as a precursor to nylon 6,6 underscores its industrial significance. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and professionals working with this versatile dinitrile. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community.

References

-

This compound. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Occupational Safety and Health Administration. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Supported Ni Catalyst for Liquid Phase Hydrogenation of this compound to 6-Aminocapronitrile and Hexamethyenediamine. (2018, January 4). MDPI. Retrieved January 6, 2026, from [Link]

-

Hydrogenation of this compound to Hexamethylenediamine over Raney Ni and Co Catalysts. (2020, October 26). Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

-

This compound (CAS 111-69-3) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 6, 2026, from [Link]

-

Hydrogenation of this compound to Hexamethylenediamine over Raney Ni and Co Catalysts. (n.d.). Retrieved January 6, 2026, from [Link]

- Process for purification of an this compound. (1956, October 23). Google Patents.

-

Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 6, 2026, from [Link]

-

Material Safety Data Sheet. (2008, October 11). Retrieved January 6, 2026, from [Link]

Sources

- 1. CN113444018A - Method for producing this compound - Google Patents [patents.google.com]

- 2. Manufacture of this compound - Chempedia - LookChem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US3657315A - Purification of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Hydrogenation of this compound to Hexamethylenediamine over Raney Ni and Co Catalysts [ouci.dntb.gov.ua]

- 15. kishida.co.jp [kishida.co.jp]

- 16. dytek.invista.com [dytek.invista.com]

- 17. abdurrahmanince.net [abdurrahmanince.net]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. nj.gov [nj.gov]

Adiponitrile synthesis from adipic acid catalytic ammonification

An In-Depth Technical Guide to the Catalytic Ammonification of Adipic Acid for Adiponitrile Synthesis

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound Synthesis

This compound (ADN) stands as a cornerstone chemical intermediate, primarily serving as the precursor to hexamethylenediamine (HMDA), which, when combined with adipic acid, forms the globally vital polymer, Nylon 6,6.[1] The robustness, thermal stability, and wear resistance of Nylon 6,6 make it indispensable in the automotive, textile, and electronics industries. While several industrial routes to this compound exist—notably the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile—the synthesis via catalytic ammonification of adipic acid remains a highly relevant and competitive process.[2][3]

This route is particularly compelling due to its simplified process and the potential for high product yields.[4][5] However, it presents unique challenges, including managing high-temperature side reactions, ensuring catalyst longevity, and optimizing energy consumption.[4][6] This guide provides a comprehensive exploration of the adipic acid ammonification process, grounded in fundamental chemical principles and field-proven insights. It is designed for researchers and chemical professionals seeking to understand and optimize this critical industrial reaction.

The Chemical Pathway: From Carboxylic Acid to Dinitrile

The conversion of adipic acid to this compound is a multi-step dehydration reaction sequence carried out in the presence of ammonia. The process fundamentally involves the transformation of carboxyl groups into nitrile groups.

The reaction proceeds through several key intermediates:[7][8]

-

Salt Formation : Adipic acid, a dicarboxylic acid, first reacts with ammonia, a base, in a rapid acid-base neutralization to form diammonium adipate.

-

Amide Formation : Upon heating, the diammonium adipate salt undergoes dehydration, losing water to form adipamide. This step establishes the crucial C-N bond.

-

Nitrile Formation : Further catalytic dehydration of adipamide at higher temperatures yields this compound. This final, and often most challenging, step removes the remaining oxygen atoms as water to form the dinitrile.

All steps in the ammonification and dehydration process are reversible, with their equilibria influenced by the concentration of water in the reaction system.[9] A significant side reaction, particularly in the vapor phase at elevated temperatures, is the decarboxylation and cyclization of adipic acid to form cyclopentanone, which represents a yield loss.[10][11]

Caption: Reaction mechanism for this compound synthesis.

Catalytic Systems: The Heart of the Process

The choice of catalyst is paramount as it dictates the reaction conditions (liquid vs. vapor phase) and the overall efficiency of the process. The primary role of the catalyst is to facilitate the final, energy-intensive dehydration of adipamide to this compound.

Liquid-Phase Catalysis

In the liquid-phase process, which typically operates between 200-300°C, the catalyst must be soluble or finely dispersed in the molten reaction medium.[1][7]

-

Phosphoric Acid (H₃PO₄) and its Salts : Phosphoric acid is the most common catalyst for the liquid-phase method.[12][13] It is effective, inexpensive, and soluble in the reaction mixture of molten adipic acid and intermediates. The acidic nature of the catalyst is crucial for promoting the dehydration steps. The macrokinetics of the reaction show that H₃PO₄ significantly reduces the activation energy for both the neutralization and dehydration stages.[14]

-

Mechanism of Action : The phosphoric acid catalyst likely protonates the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which ultimately facilitates the elimination of water.

Vapor-Phase Catalysis

The vapor-phase process operates at higher temperatures (300-420°C) and requires a solid, heterogeneous catalyst, often employed in a fixed or fluidized bed reactor.[1][6]

-

Boron Phosphate (BPO₄) : This is a classic and effective catalyst for the gas-phase synthesis of nitriles.[15] It provides the necessary acidic sites for the dehydration reaction to occur at high temperatures. Modified boron phosphate catalysts have been developed to improve throughput and catalyst lifespan, which can be limited to 70-80 pounds of adipic acid per pound of catalyst.[15]

-

**Supported Phosphoric Acid (e.g., H₃PO₄/SiO₂) **: Immobilizing phosphoric acid on a solid support like silica gel creates a high-surface-area, robust catalyst suitable for fluidized-bed reactors.[7][10] This approach combines the catalytic activity of phosphoric acid with the process advantages of a heterogeneous system, such as ease of separation and continuous operation. The use of a fluidized bed helps to manage the heat of reaction and mitigate the decomposition of adipic acid upon vaporization, improving selectivity.[7]

Process Engineering: Liquid vs. Vapor Phase

The choice between a liquid-phase and a vapor-phase process involves a trade-off between operating conditions, product purity, and capital investment. The adipic acid ammonification method has garnered attention for its simplified process and high product yield compared to alternatives like butadiene hydrocyanation.[5]

| Parameter | Liquid-Phase Process | Vapor-Phase Process |

| Temperature | 200 - 300°C[6][7] | 300 - 420°C[1][6] |

| Catalyst | Homogeneous (e.g., H₃PO₄)[12] | Heterogeneous (e.g., BPO₄, H₃PO₄/SiO₂)[7][15] |

| Reactor Type | Stirred Tank / Bubble Column | Fixed or Fluidized Bed[7][10] |

| Adipic Acid State | Molten[1] | Vaporized[10] |

| Key Challenge | Product quality can be lower; separation.[1][6] | Adipic acid decomposition upon vaporization.[7][10] |

| Reported Yield/Selectivity | 84% - 93% Yield[1][6] | 90% - 96% Selectivity[6][7] |

The liquid-phase process is historically significant but can result in lower product quality.[1] The vapor-phase process, particularly with a fluidized-bed reactor, offers higher selectivity but must overcome the challenge of vaporizing adipic acid without causing thermal decomposition and coking, which can block pipelines and deactivate the catalyst.[6][10] Process simulation and optimization studies focus on reducing the significant energy consumption, particularly in the downstream purification stages.[4][5]

Experimental Protocol: Lab-Scale Liquid-Phase Synthesis

This protocol describes a representative batch synthesis in a laboratory setting. The self-validating aspect of this protocol lies in the careful monitoring of reaction progress (water removal) and rigorous post-run analysis.

Objective: To synthesize this compound from adipic acid and ammonia via a liquid-phase catalytic process.

Materials:

-

Adipic Acid (99%)

-

Orthophosphoric Acid (85%)

-

This compound (99%, as solvent/diluent)

-

Anhydrous Ammonia Gas

-

High-purity Nitrogen Gas

Equipment:

-

1 L three-necked, round-bottom flask

-

Mechanical stirrer with a high-torque motor and gas-tight seal

-

Heating mantle with temperature controller and thermocouple

-

Gas inlet tube (sparger)

-

Dean-Stark trap or similar condenser setup to collect water

-

Gas outlet connected to a bubbler and exhaust system

-

Mass flow controller for ammonia gas

Methodology:

-

System Preparation (The "Why"): The entire apparatus must be meticulously dried to prevent any initial water from interfering with reaction equilibrium. The system is assembled and purged with dry nitrogen for 30 minutes to create an inert atmosphere. Causality: Removing atmospheric oxygen and moisture prevents unwanted side oxidations and ensures the measured water evolution is solely from the reaction.

-

Reactant Charging (The "Why"): Charge the flask with adipic acid (e.g., 146 g), this compound as a diluent (e.g., 292 g), and phosphoric acid catalyst (e.g., 1-2% of the total reactant mass).[13] The diluent helps to maintain a stirrable slurry and improve heat transfer. Causality: Using the final product as a diluent simplifies downstream separation and prevents the introduction of foreign substances. The catalyst concentration is a critical parameter influencing reaction rate.

-

Heating and Ammonification (The "Why"): Begin stirring and heat the mixture to ~260-280°C.[13] Once the temperature is stable, switch the gas feed from nitrogen to anhydrous ammonia at a controlled flow rate (e.g., 150-400 L/h).[13] Causality: The high temperature provides the activation energy for the dehydration reactions. A continuous excess flow of ammonia ensures it is always available to react and helps to strip the water byproduct from the reaction mixture, driving the equilibrium towards the product side.

-

Reaction Monitoring (The "Why"): The reaction progress is monitored by observing the rate of water collection in the condenser/trap. The reaction is typically run for 0.5-2 hours.[13] Causality: The stoichiometry of the reaction dictates that 4 moles of water are produced per mole of adipic acid converted to this compound. Measuring the collected water provides a direct, real-time indication of conversion.

-

Cooldown and Product Isolation (The "Why"): After the reaction period, stop the ammonia flow, switch back to a nitrogen purge, and turn off the heating. Allow the reactor to cool to a safe temperature. The resulting crude product mixture will contain this compound, unreacted intermediates, catalyst, and byproducts.

-

Purification and Analysis (The "Why"): The crude product is typically purified via vacuum distillation. The final product purity and the composition of byproducts should be confirmed using analytical techniques such as Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR). Causality: GC analysis provides quantitative data on the yield of this compound and the selectivity of the reaction by identifying and quantifying byproducts like cyclopentanone. FTIR can confirm the disappearance of carboxylic acid and amide peaks and the appearance of the characteristic nitrile peak (~2245 cm⁻¹).

Overall Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to final, validated product.

Caption: Workflow for this compound synthesis and analysis.

Conclusion and Future Directions

The catalytic ammonification of adipic acid is a robust and industrially significant method for producing this compound. The process can be finely tuned by selecting between liquid- and vapor-phase operation and optimizing the corresponding catalytic system. While the vapor-phase process offers higher selectivity, the liquid-phase route, often utilizing phosphoric acid, provides a more straightforward setup for certain production scales.

Future research will continue to focus on enhancing catalyst lifetime by mitigating coking, improving energy efficiency through process intensification and heat integration, and developing catalysts that can operate at lower temperatures to minimize byproduct formation.[4][5] As the chemical industry moves towards more sustainable practices, optimizing established processes like this one remains a critical endeavor for ensuring the efficient and responsible production of essential polymers like Nylon 6,6.

References

- A review of this compound industrial production processes and associated atom economies. (2025). Vertex AI Search.

- Manufacture of this compound. (n.d.). Chempedia - LookChem.

- Production technology of this compound. (2021). E3S Web of Conferences.

- Process for the preparation of this compound from adipic acid and ammonia. (1972).

- This compound. (n.d.). Wikipedia.

- Improved boron phosphate catalyst. (1972).

- This compound PRODUCTION FROM ADIPIC ACID AND AMMONIA. (n.d.).

- Process Simulation and Optimization of Adipic Acid Catalytic Ammoniation for this compound Production. (2025).

- Process Simulation and Optimization of Adipic Acid Catalytic Ammoniation for this compound Production. (2025).

- Reaction kinetics and mechanism of this compound preparation by adipic acid ammoniation. (n.d.).

- Method for producing this compound by adipic acid liquid phase method. (2018).

- STUDIES ON THE this compound SYNTHESIS TECHNOLOGY. (n.d.). Academax.

- Apparent kinetics of adipic acid ammoniation to this compound. (2015).

- A kind of preparation method of this compound. (2019).

- STUDIES ON THE this compound SYNTHESIS TECHNOLOGY. (n.d.). Academax.

- Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rot

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. drpress.org [drpress.org]

- 6. CN110511162A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 7. Manufacture of this compound - Chempedia - LookChem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. STUDIES ON THE this compound SYNTHESIS TECHNOLOGY-Academax [idesign.academax.com]

- 10. US3661973A - Process for the preparation of this compound from adipic acid and ammonia - Google Patents [patents.google.com]

- 11. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.intratec.us [cdn.intratec.us]

- 13. CN106146345B - Method for producing this compound by adipic acid liquid phase method - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. US3674708A - Improved boron phosphate catalyst - Google Patents [patents.google.com]

Spectroscopic Data and Analysis of Adiponitrile: An In-Depth Technical Guide

Introduction

Adiponitrile (ADN), systematically named hexanedinitrile, is a crucial industrial chemical, primarily serving as a precursor in the synthesis of hexamethylenediamine, a key monomer for the production of Nylon 6,6.[1][2] Its molecular formula is C6H8N2, and its structure consists of a four-carbon aliphatic chain capped by two nitrile functional groups (NC-(CH2)4-CN). The purity and structural integrity of this compound are paramount for the quality of the resulting polymer. Therefore, a thorough analytical characterization is essential. This guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, offering insights for researchers, scientists, and professionals in drug development and materials science who may encounter this or similar aliphatic dinitriles.

This document delves into the principles and practical applications of Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and analysis of this compound. Each section will provide a theoretical foundation, detailed experimental protocols, and an in-depth analysis of the spectral data, supported by authoritative references.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a "fingerprint" of a molecule based on its unique set of molecular vibrations.[3] While they are often complementary, the selection rules for each technique differ. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas a mode is Raman active if there is a change in the molecule's polarizability.[3]

Theoretical Principles

For this compound, a molecule with a center of symmetry, the rule of mutual exclusion applies. This means that vibrational modes that are IR active will be Raman inactive, and vice versa. This complementarity is a powerful tool for a complete vibrational analysis.

The key functional group in this compound is the nitrile group (-C≡N). The stretching vibration of the C≡N triple bond is a particularly strong and characteristic absorption in the IR spectrum and a strong, sharp band in the Raman spectrum, typically appearing in the 2200-2300 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the methylene (-CH2-) groups in the backbone also provide valuable structural information.

Experimental Protocols

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly as a neat liquid. A thin film of the liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: A drop of this compound is placed on one salt plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Caption: Workflow for FT-IR analysis of liquid this compound.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a small vial.

-

Instrument Setup: The sample is placed in the sample holder of the Raman spectrometer. A laser with a suitable wavelength (e.g., 785 nm) is used for excitation.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

Caption: General workflow for NMR spectroscopic analysis.

Spectral Data and Analysis

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple.

The ¹H NMR spectrum of this compound shows two multiplets.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂-CN (α-protons) | ~2.45 | Triplet | 4H | ~7.0 |

| -CH₂-CH₂- (β-protons) | ~1.80 | Quintet | 4H | ~7.0 |

Chemical shifts are approximate and referenced to TMS at 0 ppm in CDCl₃.

Analysis:

-

α-protons: The protons on the carbons adjacent to the nitrile groups are deshielded by the electron-withdrawing effect of the cyano group, causing them to resonate at a higher chemical shift (~2.45 ppm). These protons are coupled to the adjacent β-protons, resulting in a triplet.

-

β-protons: The protons on the central carbons are more shielded and thus resonate at a lower chemical shift (~1.80 ppm). Each of these protons is coupled to the two α-protons on one side and two β-protons on the other (in a symmetrical fashion), leading to a more complex splitting pattern that approximates a quintet.

-

Integration: The integral ratio of the two signals is 4:4, which simplifies to 1:1, consistent with the number of α and β protons in the molecule.

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals.

| Carbon | Chemical Shift (δ, ppm) |

| -C≡N | ~119 |

| -CH₂-CN (α-carbons) | ~25 |

| -CH₂-CH₂- (β-carbons) | ~17 |

Chemical shifts are approximate and referenced to TMS at 0 ppm in CDCl₃.

Analysis:

-

Nitrile Carbon: The carbon of the nitrile group appears at a characteristic downfield chemical shift of around 119 ppm. [4]* α-carbons: The carbons directly attached to the electron-withdrawing nitrile groups are deshielded and appear at approximately 25 ppm.

-

β-carbons: The central methylene carbons are the most shielded and resonate at the lowest chemical shift, around 17 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺•). The molecular ion is often energetically unstable and can fragment into smaller, charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure.

Experimental Protocol (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or acetone) is prepared.

-

GC Separation: A small volume of the solution is injected into the gas chromatograph. The this compound is vaporized and separated from other components as it passes through the GC column.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-